molecular formula C13H10F2N2O2 B2625862 1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 2176201-19-5

1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2625862
CAS No.: 2176201-19-5
M. Wt: 264.232
InChI Key: ZTASJTCHVDQNOE-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a but-2-yn-1-yl group and two fluorine atoms, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoro-3-methylquinazoline and but-2-yn-1-ol.

    Formation of Intermediate: The but-2-yn-1-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline core structure.

    Final Modifications: Additional functional groups, such as the fluorine atoms, are introduced through halogenation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced quinazoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: The compound’s unique structure makes it a candidate for drug development, especially for targeting specific molecular pathways in diseases.

    Industry: It is used in the development of new materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based drug used for treating non-small cell lung cancer.

    Erlotinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

The uniqueness of this compound lies in its specific structural features, such as the but-2-yn-1-yl group and the presence of two fluorine atoms, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

1-but-2-ynyl-6,7-difluoro-3-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-3-4-5-17-11-7-10(15)9(14)6-8(11)12(18)16(2)13(17)19/h6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTASJTCHVDQNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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